molecular formula C13H7Cl2NO B6376837 MFCD18314461 CAS No. 1261983-86-1

MFCD18314461

Cat. No.: B6376837
CAS No.: 1261983-86-1
M. Wt: 264.10 g/mol
InChI Key: LEGQZRNAEFBCAE-UHFFFAOYSA-N
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Description

MFCD18314461 is a chemical compound with unique properties that have garnered significant interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry

Preparation Methods

The synthesis of MFCD18314461 involves several routes and reaction conditions. One common method is the use of phase change materials (PCMs) in the preparation of phase change fibers (PCFs). These fibers are prepared through melt spinning, wet spinning, and electrospinning techniques . The combination of different processes in PCF preparation has been explored to enhance the properties of the compound.

Chemical Reactions Analysis

MFCD18314461 undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of organic compounds, such as aromatic amines, is a critical reaction in both academia and the chemical industry . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of MFCD18314461 involves its interaction with specific molecular targets and pathways. For instance, antimicrobial peptides (AMPs) demonstrate a broad-spectrum antimicrobial activity by acting on multiple targets on the plasma membrane and intracellular targets of pathogenic bacteria . Similarly, this compound may exert its effects through interactions with specific proteins or enzymes, leading to various biological outcomes.

Comparison with Similar Compounds

MFCD18314461 can be compared with other similar compounds to highlight its uniqueness. For example, the complementarity between PubChem 2-D and 3-D neighboring sets shows that structural similarity can be recognized predominantly by either 2-D or 3-D neighborings . Similar compounds include those with comparable molecular structures or functional groups, which may exhibit similar chemical and biological properties.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-10-1-2-13(15)12(6-10)9-3-8(7-16)4-11(17)5-9/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGQZRNAEFBCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)C#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684907
Record name 2',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-86-1
Record name 2',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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